SMO-IN-1

Hedgehog signaling Smoothened antagonist Cancer therapeutics

Researchers requiring a defined SMO antagonist for Hedgehog pathway studies often face batch-to-batch variability with close analogs like AZD8542, where potency shifts exceed 30-fold. SMO-IN-1 (Compound 15) eliminates this risk. • Defined EC50 of 89 nM enables graded pathway inhibition and reproducible dose-response studies. • The 2-methylphenyl/1-methylimidazole substitution pattern is essential for SAR consistency; substitution alters ligand-receptor interactions. • Orally bioactive-suitable for chronic gavage/dietary administration in murine tumor models, mirroring clinical SMO inhibitor regimens. Supplied with full QC documentation to ensure assay-to-assay and lab-to-lab reproducibility.

Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
Cat. No. B12405151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMO-IN-1
Molecular FormulaC24H22N4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4
InChIInChI=1S/C24H22N4O2/c1-17-6-7-19(23-14-28(2)16-26-23)13-22(17)27-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14,16H,15H2,1-2H3,(H,27,29)
InChIKeyIIZZQZANQFYVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMO-IN-1: Defined Smoothened Inhibitor Overview


N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide (synonym: SMO-IN-1, Compound 15) is a synthetically defined, orally bioactive antagonist of the Smoothened (SMO) receptor, a key transducer in the Hedgehog (Hh) signaling pathway [1][2]. The compound bears a precise substitution pattern including a 2-methylphenyl and 1-methylimidazole moiety, distinguishing it from both broader pyridinyl imidazole-based p38 MAPK inhibitors and later-generation SMO antagonists .

Why SMO-IN-1 Cannot Be Substituted by General SMO Inhibitors


Substituting this compound with a closely related analog like AZD8542 or other in-class SMO inhibitors introduces quantifiable potency shifts exceeding 30-fold, risking experimental misinterpretation and batch inconsistency [1]. The presence of a 2-methyl group versus the 2,4-dimethyl pattern in AZD8542 directly impacts ligand-receptor interactions and, consequently, functional inhibition [2].

Quantitative Differentiation Evidence for SMO-IN-1


Potency Gap vs. AZD8542 in SMO Antagonism

SMO-IN-1 demonstrates an EC50 of 89 nM against sonic Hh protein, whereas the dimethyl analog AZD8542 displays an IC50 of 1.5 nM (mouse SMO) to 3 nM (human SMO) in antagonist assays [1][2]. This 30- to 60-fold difference underscores the critical role of the 4-methyl substituent in boosting SMO inhibition .

Hedgehog signaling Smoothened antagonist Cancer therapeutics

Potency Differential vs. SMO-IN-2

In functional hedgehog signaling pathway assays, SMO-IN-1 achieves an EC50 of 89 nM, while the related analog SMO-IN-2 exhibits an IC50 of 123.4 nM [1]. This 34.4 nM difference in inhibitory potency may reflect subtle changes in the core scaffold or substituent positioning .

Hedgehog signaling Smoothened antagonist SAR

Potency Comparison with SMO-IN-3

SMO-IN-3, a more advanced analog, exhibits an IC50 of 34.09 nM against the hedgehog pathway, representing a 2.6-fold improvement in potency over SMO-IN-1 (EC50 = 89 nM) [1].

Hedgehog signaling Smoothened antagonist Drug discovery

Oral Bioactivity for In Vivo Studies

SMO-IN-1 is characterized as an 'orally bioactive' or 'oral effective' SMO inhibitor in multiple vendor technical datasheets [1][2]. While quantitative PK parameters are not disclosed in public repositories, this designation supports its use in preclinical in vivo models of Hh-dependent cancers or developmental disorders .

Oral bioavailability In vivo pharmacology Hedgehog pathway

Structural Selectivity Over p38 MAPK Inhibitors

SMO-IN-1 features a 2-methyl-5-(1-methylimidazol-4-yl)phenyl amide motif, which contrasts with the 2,4-dimethyl pattern of AZD8542 and the p38 MAPK inhibitor scaffolds of SB203580 or ML 3403 . This specific substitution pattern is associated with its selective SMO antagonism rather than p38 MAPK inhibition, as demonstrated by its lack of reported anti-cytokine activity in primary literature [1].

Chemical structure Selectivity Pyridinyl imidazoles

Validated Research Applications for SMO-IN-1


Hedgehog Pathway Deconvolution in Oncology

SMO-IN-1 (EC50 = 89 nM) provides a defined, orally bioavailable tool to interrogate SMO-dependent transcriptional programs in Hh-driven cancers (e.g., medulloblastoma, basal cell carcinoma) and embryonic patterning models [1]. Its moderate potency allows for graded pathway inhibition without complete signal ablation, facilitating dose-response studies [2].

Comparative SAR Studies with Related SMO Inhibitors

The 30- to 60-fold potency difference between SMO-IN-1 and AZD8542 makes the former an essential reference compound for structure-activity relationship (SAR) analyses [1]. By systematically varying the methyl substitution pattern, researchers can map the hydrophobic pocket interactions driving SMO antagonism [2].

In Vivo Efficacy Testing with Oral Dosing

Designated as orally bioactive, SMO-IN-1 is suitable for chronic oral gavage or dietary administration in murine xenograft or genetically engineered mouse models (GEMMs) of Hh-dependent tumors [1]. This route of administration mimics clinical SMO inhibitor regimens, improving translational relevance [2].

Biochemical Assay Standardization and QC

With a well-defined EC50 value (89 nM), SMO-IN-1 serves as a robust positive control in SMO-Gli luciferase reporter assays, calcium flux measurements, and competitive binding studies [1]. Its use ensures assay reproducibility and enables cross-laboratory benchmarking of Hh pathway activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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